molecular formula C7H10O5 B15128321 5-Alkynyl-L-fucose

5-Alkynyl-L-fucose

Cat. No.: B15128321
M. Wt: 174.15 g/mol
InChI Key: CZNHMTJHTGBOTL-UHFFFAOYSA-N
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Description

5-Alkynyl-L-fucose is a synthetic analog of L-fucose, a naturally occurring monosaccharide. This compound is characterized by the presence of an alkyne group at the fifth carbon position of the fucose molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Alkynyl-L-fucose typically involves the modification of L-fucose through a series of chemical reactionsThe final step involves deprotection to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Alkynyl-L-fucose undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the alkyne group to yield alkenes or alkanes.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkenes or alkanes .

Scientific Research Applications

5-Alkynyl-L-fucose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Alkynyl-L-fucose involves its incorporation into glycoproteins and glycans through the fucose salvage pathway. The compound is converted into its active metabolite, GDP-5-Alkynyl-L-fucose, which is then utilized by fucosyltransferases to modify glycoproteins. This modification allows for the selective labeling and detection of fucosylated glycans .

Comparison with Similar Compounds

Uniqueness: 5-Alkynyl-L-fucose is unique due to its specific alkyne modification at the fifth carbon position, which provides distinct reactivity and labeling efficiency compared to other fucose analogs. This makes it particularly useful for studying specific glycosylation patterns and developing targeted therapeutic strategies .

Properties

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

6-ethynyloxane-2,3,4,5-tetrol

InChI

InChI=1S/C7H10O5/c1-2-3-4(8)5(9)6(10)7(11)12-3/h1,3-11H

InChI Key

CZNHMTJHTGBOTL-UHFFFAOYSA-N

Canonical SMILES

C#CC1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

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